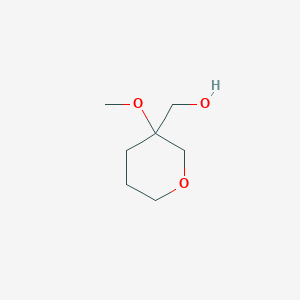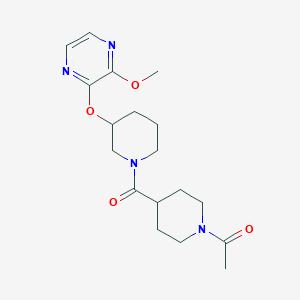
(3-Methoxyoxan-3-yl)methanol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“(3-Methoxyoxan-3-yl)methanol” is a chemical compound with the CAS Number: 2137472-50-3 . It has a molecular weight of 146.19 and is typically in liquid form .
Molecular Structure Analysis
The IUPAC name for this compound is (3-methoxytetrahydro-2H-pyran-3-yl)methanol . The Inchi Code for this compound is 1S/C7H14O3/c1-9-7(5-8)3-2-4-10-6-7/h8H,2-6H2,1H3 .Physical And Chemical Properties Analysis
“this compound” is a liquid at room temperature . The storage temperature for this compound is 4 degrees Celsius .Wissenschaftliche Forschungsanwendungen
Asymmetric Synthesis of α-Hydroxy Esters
(3-Methoxyoxan-3-yl)methanol has been evaluated as a chiral auxiliary for the asymmetric synthesis of α-hydroxy esters. This process utilizes bidentate chelation-controlled alkylation of glycolate enolate to achieve the synthesis, offering a method for producing enantiomerically enriched compounds (Junyang Jung, H. Ho, Hee-doo Kim, 2000).
Surface Site Probing via Methanol Adsorption and Desorption
Methanol serves as a "smart" molecule for probing the surface sites of metal oxide catalysts, such as ceria nanocrystals. Through adsorption and desorption processes, methanol helps in understanding the nature of surface sites on various ceria nanoshapes, which is crucial for catalyst design and optimization in various chemical reactions (Zili Wu, M. Li, D. Mullins, S. Overbury, 2012).
Methanol Decomposition and Oxidation
The decomposition and oxidation of methanol on metal surfaces, such as copper and silver, have been extensively studied to understand the mechanisms involved in methanol to formaldehyde conversion. These studies provide insights into the adsorption behavior, intermediate species formation, and the kinetics of these surface reactions, which are fundamental in industrial processes like the production of formaldehyde (I. Wachs, R. Madix, 1978).
Photochemical Production of Methanol
Research on the photochemical production of methanol from peroxy radical self and cross reactions reveals the significant role of non-methane volatile organic compounds (NMVOCs) in producing both peroxy radicals and methanol. This highlights the complexity of methanol's global budget and its interactions within the atmosphere, underscoring the importance of methanol as a component in atmospheric chemistry (M. A. Khan, M. Cooke, S. Utembe, et al., 2014).
Methanol-to-Olefin Process
Studies on the methanol-to-olefin (MTO) process on acidic zeolites have shown that methoxy groups on the surface play a crucial role in initiating the reaction. This research provides evidence for the methylation of aromatics and alkanes by surface methoxy groups, which is vital for understanding the early steps of the MTO process and the formation of the reactive hydrocarbon pool (Wei Wang, A. Buchholz, M. Seiler, M. Hunger, 2003).
Safety and Hazards
Eigenschaften
IUPAC Name |
(3-methoxyoxan-3-yl)methanol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H14O3/c1-9-7(5-8)3-2-4-10-6-7/h8H,2-6H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YEQJUPOHWXQZHV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1(CCCOC1)CO |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H14O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
146.18 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![3-(3-methoxybenzyl)-5-(3-methylbenzyl)-3H-pyrimido[5,4-b]indol-4(5H)-one](/img/structure/B2536267.png)
![N-(6-fluorobenzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)-3-tosylpropanamide hydrochloride](/img/structure/B2536270.png)
![2,4-dichloro-6-[5-(2,4-dimethoxyphenyl)-4,5-dihydro-1H-pyrazol-3-yl]phenol](/img/structure/B2536272.png)

![1-(3-{[1,4'-bipiperidine]-1'-yl}-3-oxopropyl)-4-(2-phenylethyl)-4H,5H-[1,2,4]triazolo[4,3-a]quinazolin-5-one](/img/structure/B2536276.png)
![N-[4-Chloro-3-(methoxymethyl)phenyl]prop-2-enamide](/img/structure/B2536280.png)
![2-[1-[(3-fluorophenyl)methyl]indol-3-yl]sulfanyl-N-naphthalen-1-ylacetamide](/img/structure/B2536281.png)
![(E)-N-[(4-Cyclopropyl-2-methylpyrazol-3-yl)methyl]-4-(dimethylamino)but-2-enamide](/img/structure/B2536282.png)

![Tert-butyl 8-methyl-3,4-dihydro-1h-pyrido[4,3-b]indole-2(5h)-carboxylate](/img/structure/B2536284.png)

![4-[4-(2,3-Dimethylphenyl)piperazin-1-yl]-2-(4-methoxyphenyl)pyrazolo[1,5-a]pyrazine-3-carbaldehyde](/img/structure/B2536286.png)